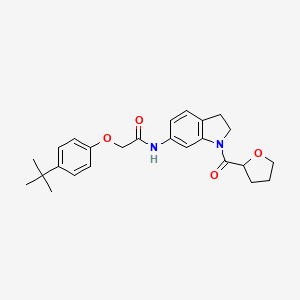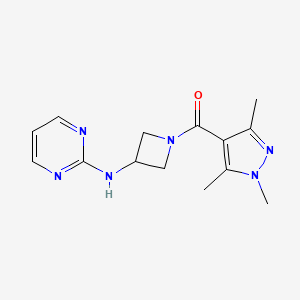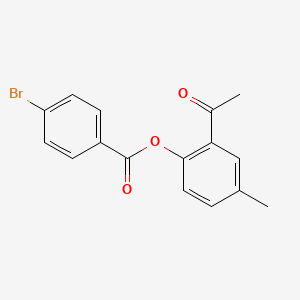
2-(4-(tert-butyl)phenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(tert-butyl)phenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is a useful research compound. Its molecular formula is C25H30N2O4 and its molecular weight is 422.525. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemoselective Acetylation in Antimalarial Drug Synthesis
Chemoselective acetylation of amino groups in compounds like 2-aminophenol, an intermediate in the synthesis of antimalarial drugs, demonstrates the utility of specific acetamide derivatives in pharmaceutical synthesis. The process involves immobilized lipase as a catalyst, highlighting the role of enzyme-mediated reactions in developing therapeutic agents. This method's optimization and kinetic studies provide insights into the efficient production of drug intermediates (Magadum & Yadav, 2018).
Schiff-base Ligands in Rare-Earth Metal Compounds
Schiff-base ligands, derived from compounds similar to 2-(4-(tert-butyl)phenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide, play a crucial role in synthesizing rare-earth metal compounds. These compounds, with their varied metal atom arrangements and nuclearities, are significant in studying magnetic properties and potential applications in materials science. The synthesis and magnetism of such complexes contribute to the understanding of molecular magnet behavior in coordination chemistry (Yadav et al., 2015).
Spin Interaction Studies in Zinc Complexes
The study of spin interactions in zinc complexes involving Schiff and Mannich bases related to the structure of interest reveals the significance of such compounds in understanding magnetic coupling and zero-field splitting (ZFS) in molecular systems. These insights are critical for developing materials with specific magnetic properties, useful in various technological applications (Orio et al., 2010).
Nonlinear Optical Behaviors in Functionalized Acene Derivatives
Research into the nonlinear optical behaviors of functionalized acene derivatives, which share structural motifs with the compound , underscores the importance of such molecules in developing advanced photonic and optoelectronic materials. These studies not only expand the understanding of light-matter interactions but also pave the way for novel applications in optical communications and computing (Zhai et al., 2018).
Design and Synthesis for Anti-Inflammatory Applications
The design and synthesis of indole acetamide derivatives, including those structurally similar to this compound, highlight the compound's potential in developing new anti-inflammatory drugs. Molecular docking analyses, along with geometrical optimization and interaction energy studies, provide a framework for understanding how such compounds can be tailored for specific biological targets, offering new avenues in drug design and development (Al-Ostoot et al., 2020).
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-25(2,3)18-7-10-20(11-8-18)31-16-23(28)26-19-9-6-17-12-13-27(21(17)15-19)24(29)22-5-4-14-30-22/h6-11,15,22H,4-5,12-14,16H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVQJSZNBHMCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2968437.png)




![2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole](/img/structure/B2968445.png)

![5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968448.png)
![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2968451.png)
![3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid](/img/structure/B2968453.png)

![1-(benzo[d]thiazol-2-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide](/img/structure/B2968455.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2968457.png)